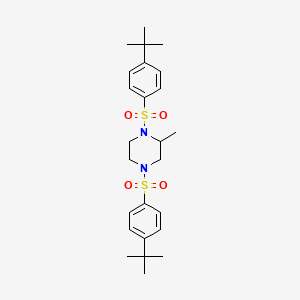
1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two tert-butylbenzenesulfonyl groups attached to a 2-methylpiperazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 4-tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Brominated or nitrated derivatives of the benzene rings.
Applications De Recherche Scientifique
1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine core may also interact with various biological pathways, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(4-tert-butylbenzenesulfonyl)piperazine
- 1,4-Bis(4-methylbenzenesulfonyl)-2-methylpiperazine
- 1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine
Uniqueness
1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in applications where stability under harsh conditions is required.
Propriétés
IUPAC Name |
1,4-bis[(4-tert-butylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4S2/c1-19-18-26(32(28,29)22-12-8-20(9-13-22)24(2,3)4)16-17-27(19)33(30,31)23-14-10-21(11-15-23)25(5,6)7/h8-15,19H,16-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDXWAIZKWZVMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)


![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)



![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)

![1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione](/img/structure/B2402256.png)

![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)
